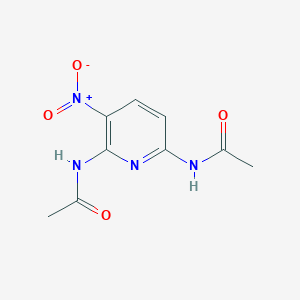
N,N'-(3-Nitropyridine-2,6-diyl)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(3-Nitropyridine-2,6-diyl)diacetamide is an organic compound with the chemical formula C₉H₁₀N₄O₄ It is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with two acetamide groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Nitropyridine-2,6-diyl)diacetamide typically involves the acylation of 3-nitropyridine-2,6-diamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the diacetamide product. The general reaction scheme is as follows:
Starting Material: 3-nitropyridine-2,6-diamine
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for N,N’-(3-Nitropyridine-2,6-diyl)diacetamide are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of batch reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
N,N’-(3-Nitropyridine-2,6-diyl)diacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide groups can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents (e.g., dichloromethane), room temperature to reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic medium, elevated temperatures.
Major Products Formed
Reduction: Formation of N,N’-(3-aminopyridine-2,6-diyl)diacetamide.
Substitution: Formation of substituted acetamide derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
科学的研究の応用
N,N’-(3-Nitropyridine-2,6-diyl)diacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to form hydrogen bonds makes it a candidate for studying molecular interactions in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N,N’-(3-Nitropyridine-2,6-diyl)diacetamide is primarily related to its ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions. The nitro group and acetamide moieties can form hydrogen bonds with various biological targets, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
N,N’-(3-Aminopyridine-2,6-diyl)diacetamide: Similar structure but with an amino group instead of a nitro group.
N,N’-(3-Chloropyridine-2,6-diyl)diacetamide: Contains a chlorine atom instead of a nitro group.
N,N’-(3-Methylpyridine-2,6-diyl)diacetamide: Contains a methyl group instead of a nitro group.
Uniqueness
N,N’-(3-Nitropyridine-2,6-diyl)diacetamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with its analogs.
特性
分子式 |
C9H10N4O4 |
|---|---|
分子量 |
238.20 g/mol |
IUPAC名 |
N-(6-acetamido-5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O4/c1-5(14)10-8-4-3-7(13(16)17)9(12-8)11-6(2)15/h3-4H,1-2H3,(H2,10,11,12,14,15) |
InChIキー |
LMECGFRZBJTAEL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















